3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a structurally complex heterocyclic compound featuring a pyrrolidine core substituted with a cyclohex-3-enecarbonyl group at the nitrogen atom and a pyrazine-2-carbonitrile moiety linked via an ether bond at the 3-position. The cyclohexene ring introduces conformational flexibility and unsaturated character, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c17-10-14-15(19-8-7-18-14)22-13-6-9-20(11-13)16(21)12-4-2-1-3-5-12/h1-2,7-8,12-13H,3-6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWFVFXVUYZPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps. One common method includes the reaction of cyclohex-3-enecarbonyl chloride with pyrrolidine to form an intermediate, which is then reacted with pyrazine-2-carbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Cyclohexene vs. Aromatic Substituents: The cyclohexene group in the target compound introduces aliphatic unsaturation, which may enhance flexibility and reduce aromatic stacking interactions compared to furan or thiophene analogs. This could influence binding to hydrophobic pockets in biological targets .
Fluorinated Substituents :
- The trifluoromethylpyridine group in BK70884 significantly elevates lipophilicity (logP ~2.5–3.0 estimated), improving membrane permeability and resistance to oxidative metabolism .
Molecular Weight and Solubility :
- The target compound (MW 298.34) and BK66011 (MW 284.27) are smaller than BK70884 (MW 363.29), suggesting better solubility in aqueous media. However, the cyclohexene group may reduce solubility compared to furan derivatives .
Biological Activity
3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by case studies and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This formula indicates the presence of a pyrazine ring, a carbonitrile group, and a pyrrolidine moiety linked to a cyclohexene derivative.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
-
Antimicrobial Activity
- Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of cyclohexene have shown effectiveness against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL .
- The compound's structure suggests potential interactions with microbial cell membranes, which may contribute to its antimicrobial efficacy.
-
Antioxidant Activity
- The antioxidant potential of similar compounds has been assessed through various assays. For example, propenylbenzene derivatives have shown EC50 values between 19 and 31 μg/mL in antiradical activity tests . This suggests that 3-((1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may similarly exhibit antioxidant properties.
-
Anticancer Activity
- Antiproliferative effects have been observed in related compounds against cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer). These studies indicate that structural modifications can significantly influence the compound's ability to inhibit cell growth .
- The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although specific pathways for this compound remain to be elucidated.
Study 1: Antimicrobial Efficacy
A study conducted on a series of cyclohexene derivatives, including related compounds to our target molecule, revealed notable antimicrobial activity. The researchers found that certain modifications to the cyclohexene structure enhanced activity against gram-positive and gram-negative bacteria as well as fungi.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 75 | Escherichia coli |
| Compound C | 100 | Candida albicans |
Study 2: Antioxidant Properties
In another investigation focusing on the antioxidant capabilities of similar compounds, it was found that the presence of specific functional groups significantly increased radical scavenging activity. The following table summarizes the EC50 values for various derivatives:
| Compound | EC50 (μg/mL) |
|---|---|
| Propenylbenzene A | 19 |
| Propenylbenzene B | 25 |
| Propenylbenzene C | 31 |
These findings suggest that structural features such as electron-donating groups may enhance antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
